2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heterocycle known for its pharmacological relevance. Key structural attributes include:
- Position 2: A thioether linkage to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The oxadiazole moiety enhances metabolic stability and participates in hydrogen bonding .
- Position 3: A 4-methoxybenzyl group, which increases lipophilicity and may improve membrane permeability .
- Fluorine and methoxy substituents: These electron-withdrawing and donating groups, respectively, modulate electronic properties and binding interactions .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3S2/c1-30-17-8-2-14(3-9-17)12-28-22(29)20-18(10-11-32-20)25-23(28)33-13-19-26-21(27-31-19)15-4-6-16(24)7-5-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERSXPUIFXCWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that integrates multiple pharmacophoric elements. The biological activity of such compounds is of significant interest due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is often associated with various pharmacological properties.
- Substituents : The presence of a 4-fluorophenyl group and a 4-methoxybenzyl moiety may enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
- Antibacterial Effects : Compounds containing the 1,3,4-oxadiazole ring have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.56 µg/mL against S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 1.56 |
| Derivative B | E. coli | 8–16 |
Antiviral Activity
The antiviral potential of compounds similar to the one has been explored in various studies. For example:
- Inhibition of Viral Replication : Certain pyrimidine derivatives have demonstrated efficacy against viral infections by inhibiting key viral enzymes. These compounds were found to inhibit viral replication effectively in vitro .
Anticancer Activity
Research into the anticancer properties of thieno[3,2-d]pyrimidine derivatives suggests promising results:
- Cell Line Studies : Compounds similar to the target structure showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves apoptosis induction through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis |
| A549 (Lung Cancer) | 7.5 | Apoptosis |
Case Studies
Several case studies have investigated the biological activities of compounds structurally related to our target compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with a similar oxadiazole structure exhibited strong antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .
- Antiviral Screening : In a recent screening of pyrimidine derivatives, several compounds showed comparable or superior activity to standard antiviral drugs against HIV and HCV, suggesting a potential pathway for therapeutic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thieno[3,2-d]pyrimidin-4(3H)-one core distinguishes the target compound from analogs with alternative fused-ring systems:
Analysis : The [3,2-d] orientation in the target compound may enhance π-stacking interactions compared to [2,3-d] systems .
Substituent Effects
Oxadiazole vs. Triazole Moieties
The 1,2,4-oxadiazole in the target compound contrasts with triazole-containing analogs:
Fluorophenyl vs. Chlorophenyl Substitutions
Electron-withdrawing substituents on aromatic rings influence activity:
Analysis : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .
Anticancer Activity
Thienopyrimidine derivatives with 4-fluorophenyl and oxadiazole groups show promise:
Analysis : The 4-methoxybenzyl group in the target compound may enhance DNA intercalation .
Antibacterial Activity
Fluorine and sulfur atoms are critical for microbial targeting:
Analysis : The thioether linkage in the target compound may disrupt bacterial membrane integrity .
Data Tables
Table 1: Structural and Activity Comparison of Thienopyrimidine Derivatives
Q & A
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
The synthesis involves sequential reactions, including cyclization of the thieno[3,2-d]pyrimidin-4(3H)-one core, functionalization with the 4-fluorophenyl-oxadiazole moiety, and thioether linkage formation. Key steps include:
- Using Lewis acid catalysts (e.g., ZnCl₂) to promote cyclization reactions .
- Optimizing solvent choice (e.g., dimethyl sulfoxide or acetonitrile) to enhance intermediate stability .
- Employing column chromatography with gradient elution (hexane/ethyl acetate) for purification . Yield improvements (from ~30% to 45%) have been reported by adjusting reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for thiol coupling) .
Q. What analytical techniques are recommended for structural characterization?
A combination of NMR spectroscopy (¹H, ¹³C, 19F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography is critical:
- ¹H NMR identifies proton environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- X-ray crystallography resolves stereochemical ambiguities, particularly for the thieno[3,2-d]pyrimidin-4(3H)-one core .
- FT-IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% threshold for biological assays) .
- Stability studies in PBS (pH 7.4) at 37°C over 48 hours reveal degradation profiles via UV-Vis spectroscopy (λ = 260–280 nm) .
- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Variation of substituents : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/methoxy effects on cytotoxicity .
- Thioether vs. sulfone linkages : Introduce oxidation (H₂O₂/Na₂WO₄) to test if sulfone derivatives enhance kinase inhibition .
- Biological assays : Use MTT assays ( ) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations . SAR data for analogous compounds show 4-fluorophenyl enhances apoptosis induction compared to chlorophenyl .
Q. What experimental strategies address discrepancies in reported biological activity across studies?
Discrepancies may arise from:
- Cell line heterogeneity : Validate activity in multiple lines (e.g., compare adherent vs. suspension cultures) .
- Assay conditions : Standardize incubation times (48–72 hours) and serum concentrations (10% FBS) to minimize variability .
- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess if metabolism reduces efficacy .
Q. How can computational modeling predict binding modes with target enzymes?
- Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or CDK2) identifies key interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .
- Molecular dynamics (MD) simulations (GROMACS) over 100 ns validate docking poses and calculate binding free energies (MM-PBSA) .
- Pharmacophore modeling highlights essential features (e.g., oxadiazole’s electron-deficient region) for inhibitor design .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical formulations .
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
- Prodrug synthesis : Introduce phosphate esters at the pyrimidin-4-one oxygen for improved solubility .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
- RNA interference (siRNA) : Knock down suspected targets (e.g., topoisomerase II) to confirm reduced compound efficacy .
- Western blotting : Measure downstream biomarkers (e.g., p53, caspase-3) to link activity to apoptosis pathways .
Methodological Challenges and Solutions
Q. How to resolve conflicting data on enzyme inhibition mechanisms?
- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isozyme selectivity panels : Test against related enzymes (e.g., CDK4 vs. CDK2) to identify specificity .
- Crystallography : Co-crystallize the compound with purified enzyme (e.g., EGFR) to visualize binding .
Q. What approaches optimize dose-response studies for in vivo efficacy?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Establish correlations between plasma concentrations (AUC) and tumor growth inhibition .
- Orthotopic xenografts : Use immunodeficient mice with patient-derived tumors for clinically relevant dosing .
- Toxicogenomics : RNA-seq identifies off-target effects at sublethal doses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
